Cas no 33605-72-0 (L-Phenylalanine,N-[(phenylmethoxy)carbonyl]-L-a-aspartyl-, 2-methyl ester)

L-Phenylalanine,N-[(phenylmethoxy)carbonyl]-L-a-aspartyl-, 2-methyl ester structure
33605-72-0 structure
Product name:L-Phenylalanine,N-[(phenylmethoxy)carbonyl]-L-a-aspartyl-, 2-methyl ester
CAS No:33605-72-0
MF:C22H24N2O7
MW:428.43516
CID:315501
PubChem ID:10159630

L-Phenylalanine,N-[(phenylmethoxy)carbonyl]-L-a-aspartyl-, 2-methyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanine,N-[(phenylmethoxy)carbonyl]-L-a-aspartyl-, 2-methyl ester
    • 4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
    • A-aspartylphenylalaninate
    • Cbz-L-Asp-L-Phe-OMe
    • EINECS 251-588-2
    • methyl n-[(benzyloxy)carbonyl]-
    • N-Benzyloxycarbonyl-aspartylphenylalanine methyl ester
    • N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester
    • N-carbobenzyloxy-L-aspartic acid-L-phenylalanine methyl ester
    • Z-Asp-Phe-OMe
    • Z-L-aspartyl-L-phenylalanine methyl ester
    • Q27236739
    • (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
    • N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester
    • N-(benzyloxycarbonyl)aspartame
    • N-benzyloxycarbonyl-alpha-L-aspartyl-phenylalanine methyl ester
    • 33605-72-0
    • SCHEMBL240653
    • 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-alpha-aspartyl)-L-alaninate
    • NS00059441
    • 0G42J4QCR2
    • N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester
    • N-benzyloxycarbonyl-L-aspartyl L-phenylalanine methyl ester
    • UNII-0G42J4QCR2
    • N-(benzyloxycarbonyl)-l-aspartyl-l-phenylalanine methyl ester
    • YSCNREZXFSZAQO-ROUUACIJSA-N
    • Inchi: InChI=1S/C22H24N2O7/c1-30-21(28)18(12-15-8-4-2-5-9-15)23-20(27)17(13-19(25)26)24-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,23,27)(H,24,29)(H,25,26)
    • InChI Key: YSCNREZXFSZAQO-UHFFFAOYSA-N
    • SMILES: COC(C(NC(C(NC(OCC1C=CC=CC=1)=O)CC(=O)O)=O)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 428.15800
  • Monoisotopic Mass: 428.15835111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 12
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 131Ų
  • XLogP3: 2.4

Experimental Properties

  • PSA: 138.01000
  • LogP: 2.70130

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